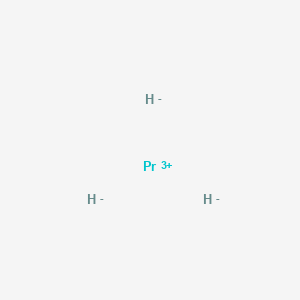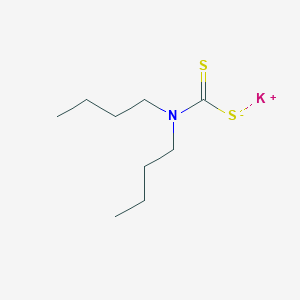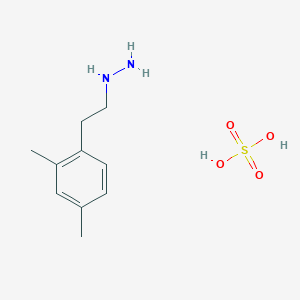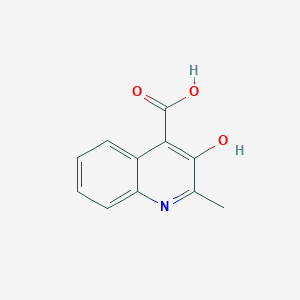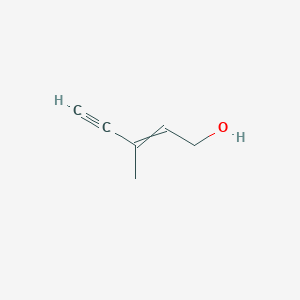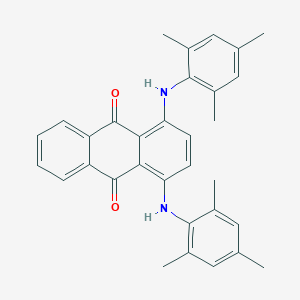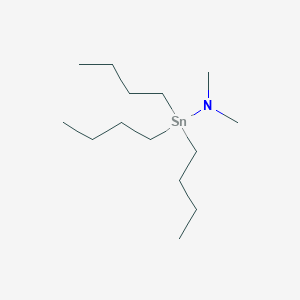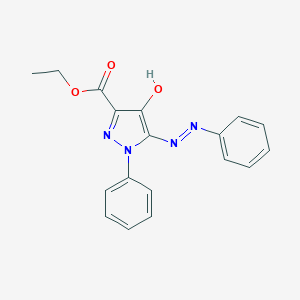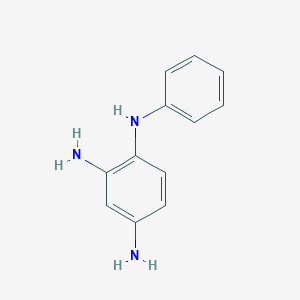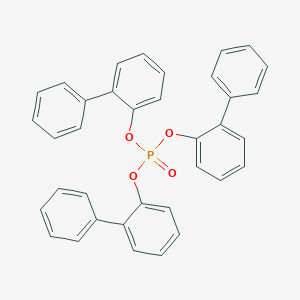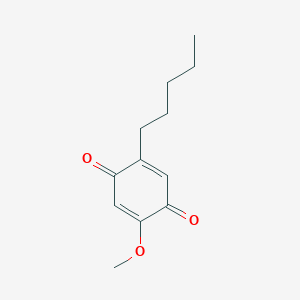
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPD belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, MPD is not found in cannabis and must be synthesized in a laboratory.
Mechanism Of Action
The mechanism of action of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is known to interact with the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, appetite, and mood. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have agonist activity at the CB1 and CB2 receptors, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione was found to have anti-inflammatory and analgesic effects, which may be due to its interaction with the CB1 and CB2 receptors. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione can be used to selectively activate the CB1 and CB2 receptors, which may help researchers better understand the functions of these receptors. However, one limitation of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its complex synthesis process, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione derivatives with improved pharmacological properties. Another area of interest is the use of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione may have potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential applications of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in various fields of research.
Synthesis Methods
The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione involves several steps, including the reaction of 2,5-dimethylresorcinol with pentan-2-one, followed by the reaction of the resulting product with methanol and potassium hydroxide. The final step involves the reaction of the resulting product with acetic anhydride and sulfuric acid to yield 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as an anti-inflammatory and analgesic agent. In pharmacology, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. In neuroscience, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as a neuroprotective agent and its ability to modulate the endocannabinoid system.
properties
CAS RN |
15116-19-5 |
|---|---|
Product Name |
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-11(14)12(15-2)8-10(9)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
PJDBHFMMKJJSCM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
Canonical SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



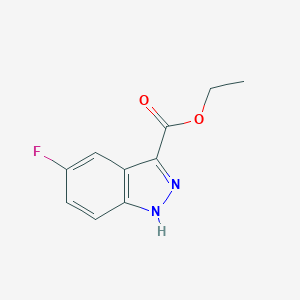
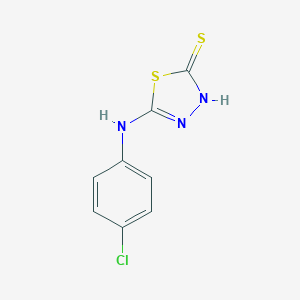
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

